4-Methyl-2-(1-methylbutyl)phenol
Description
Contextualization of Substituted Phenols in Contemporary Organic Synthesis and Chemical Research
Substituted phenols are a class of organic molecules that are fundamental to numerous areas of science and industry. oregonstate.eduacs.org They serve as indispensable building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers. oregonstate.eduacs.org For instance, substituted phenols are key precursors in the creation of benzopyran derivatives, which are integral to the formation of advanced materials. wisdomlib.org The properties and reactivity of a phenolic molecule are significantly shaped by the nature and position of the substituents on its aromatic ring. oregonstate.eduacs.org This makes the controlled synthesis of phenols with specific substitution patterns a primary goal for chemists in organic, medicinal, and polymer fields. oregonstate.eduacs.org
The broad utility of these compounds stems from the versatile reactivity of the phenol (B47542) functional group, which can undergo various chemical transformations. wisdomlib.org They are crucial intermediates in the production of fine chemicals and have widespread applications as antioxidants, surfactants, and lubricant additives. jecibiochem.com Modern synthetic strategies focus on developing efficient and environmentally friendly methods for producing highly substituted phenols, often employing cascade reactions with readily available starting materials under mild conditions. acs.org These advancements are paving new ways in organic synthesis and expanding the potential applications of this vital class of compounds. acs.org
Structural Significance of 4-Methyl-2-(1-methylbutyl)phenol and Analogous Alkylphenols for Specialized Study
Alkylphenols are a major category of substituted phenols produced through the alkylation of a phenol with an olefin. jecibiochem.comwikipedia.org The term typically refers to commercially significant compounds like butylphenol, octylphenol (B599344), and nonylphenol. wikipedia.org The structural characteristics of this compound—specifically the presence and placement of the methyl and the bulky, branched 1-methylbutyl groups—are critical in defining its chemical behavior and utility.
The alkyl groups on the phenol ring significantly influence the compound's physical properties. For example, the 1-methylbutyl group in an analogous compound, 4-(1-methylbutyl)phenol, increases its hydrophobic character, making it less soluble in water and more soluble in organic solvents. cymitquimica.com This property is crucial for its use as an intermediate in the synthesis of products like antioxidants and surfactants. jecibiochem.comcymitquimica.com
The position of the alkyl groups relative to the hydroxyl group also plays a key role. In this compound, the bulky 1-methylbutyl group is situated at the ortho position to the hydroxyl group. This steric hindrance can direct the reactivity of the phenol in subsequent chemical reactions, a principle that is heavily utilized in organic synthesis to achieve regioselectivity. oregonstate.edu Industrially, alkylphenols are precursors to a vast range of products, including phenolic resins, detergents, fragrances, and fire retardant materials. wikipedia.orgineos.com The specific structure of an alkylphenol determines its suitability for a particular application; for instance, long-chain alkylphenols are extensively used as precursors for detergents and as components in phenolic resins when condensed with formaldehyde (B43269). wikipedia.org The unique structure of this compound, therefore, positions it as a valuable intermediate for creating specialized chemical products.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14705-05-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-pentan-2-ylphenol |
InChI |
InChI=1S/C12H18O/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
DYCZZOJESNUJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Pathways in Alkylphenol Chemistry
Mechanistic Studies of C-H Activation and Functionalization
The transformation of carbon-hydrogen (C-H) bonds into new chemical bonds is a primary objective in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. sigmaaldrich.com In the realm of alkylphenol chemistry, the targeted functionalization of C-H bonds on the aromatic ring or alkyl substituents is of significant interest. These reactions often rely on sophisticated catalyst systems and proceed through complex mechanistic pathways. The regioselectivity of these transformations—determining which specific C-H bond reacts—is controlled by subtle electronic and steric factors, often guided by the catalyst or directing groups within the substrate molecule. sigmaaldrich.commdpi.com
Intermediacy of Metal Carbenes and Carbenoids in Catalytic Cycles
Metal carbenes and the related carbenoids are highly reactive intermediates that play a crucial role in various synthetic transformations, including C-H functionalization. ucl.ac.uknih.gov A metal carbene is a species featuring a metal-carbon double bond, while a carbenoid exhibits carbene-like reactivity. These intermediates are typically generated from precursor molecules like diazo compounds, where the extrusion of stable dinitrogen gas provides a strong thermodynamic driving force for their formation. nih.gov
In the context of C-H functionalization, a metal carbene can insert into a C-H bond, creating a new carbon-carbon bond directly. researchgate.net The reactivity and selectivity of this process are modulated by the electronic properties of the carbene, which are influenced by its substituents. nih.gov For instance, the presence of both an electron-donating and an electron-withdrawing group on the carbenoid can temper its reactivity, reducing unwanted side reactions like dimerization and enhancing selectivity for intermolecular reactions. nih.gov
The catalytic cycle for such a reaction typically involves:
Generation of the metal carbene from a precursor (e.g., a diazo compound) and a metal catalyst (often based on rhodium, iridium, or iron). nih.govprinceton.edu
The carbene intermediate then reacts with the substrate. During the C-H insertion event, a partial positive charge can build up on the carbon atom undergoing functionalization. nih.gov
This makes C-H bonds adjacent to functionalities that can stabilize this charge more susceptible to reaction. nih.gov
While this mechanism is well-established for a range of substrates, specific studies detailing the intermediacy of metal carbenes in catalytic cycles involving 4-Methyl-2-(1-methylbutyl)phenol are not extensively documented in the reviewed literature. However, the principles of carbene-mediated C-H insertion provide a foundational framework for potential functionalization pathways for this and other complex alkylphenols.
Formation and Reactivity of Metallacycles (e.g., Rhodacyclopentadienes, Palladacycles)
A powerful strategy for achieving regioselective C-H activation is the use of directing groups. sigmaaldrich.commdpi.com A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This intramolecular directionality dramatically increases the effective concentration of the catalyst at the target site, leading to selective activation. This process often proceeds via the formation of a stable metallacycle intermediate, where the metal catalyst, the directing group, and the carbon atom of the activated C-H bond form a ring structure. colab.ws
Palladium-catalyzed reactions frequently involve the formation of five- or six-membered palladacycles. clockss.orgresearchgate.net For phenolic compounds, a suitably placed directing group (such as a pyridine (B92270) or amide) can guide a palladium(II) catalyst to activate an ortho C-H bond, forming a palladacycle. clockss.orgbeilstein-journals.org This intermediate can then react with a coupling partner, such as an alkene or an aryl halide, before the catalyst is regenerated to complete the cycle. beilstein-journals.orgchemrxiv.org
Similarly, rhodium catalysts can engage in C-H activation, sometimes forming rhodacyclopentadienes or other metallacyclic intermediates. science.gov For example, cobalt-catalyzed C-H functionalization of arylphosphinamides has been shown to proceed through the formation of a five-membered metallacycle, which is crucial for achieving high enantioselectivity. rsc.org
While the formation of metallacycles is a key mechanistic principle in the directed C-H functionalization of many aromatic compounds, including various phenols, specific research isolating or characterizing rhodacyclopentadienes or palladacycles derived directly from This compound is not detailed in the surveyed literature.
Role of Brønsted Acidity and Hydrogen Bonding in Regioselectivity
Hydrogen bonding also plays a critical, albeit more subtle, role. unifi.it In zeolite-catalyzed dealkylation of alkylphenols, the presence of water was found to be crucial. acs.orgresearchgate.net Water molecules can form hydrogen bond chains with the phenol (B47542) product, promoting its desorption and diffusion away from the catalyst's active site. researchgate.net This prevents the active site from being poisoned by the product and suppresses side reactions, thereby enhancing catalyst longevity and efficiency. acs.org The interaction between the phenol's hydroxyl group and the catalyst can also be mediated by hydrogen bonding, influencing the orientation of the substrate within the catalyst's pores and thus affecting which C-H bonds are accessible for reaction. pku.edu.cn
The acidity of phenols is influenced by the substituents on the aromatic ring; electron-withdrawing groups increase acidity, while electron-donating groups decrease it. chemrxiv.org These electronic effects, in turn, influence the proton affinity at different sites on the ring, which is a key factor in determining the regioselectivity of electrophilic substitution reactions catalyzed by Brønsted acids. chemrxiv.org
Oxidative Processes in Catalyst Regeneration (e.g., Photoredox Catalysis)
Many catalytic C-H functionalization cycles involve a change in the oxidation state of the metal catalyst. A common challenge is the regeneration of the catalyst to its active state, which is often an oxidative process. nih.gov In recent years, dual-catalyst systems combining a transition metal catalyst with a photoredox catalyst have emerged as a powerful solution. beilstein-journals.org Visible-light photoredox catalysis utilizes a photoactive catalyst (typically an iridium or ruthenium complex) that, upon absorbing light, can engage in single-electron transfer (SET) processes. ethz.chbeilstein-journals.org
A well-studied example is the ruthenium-catalyzed ortho-olefination of phenols, where a photoredox cycle is used to regenerate the active Ru(II) catalyst. scispace.comd-nb.info The proposed mechanism proceeds as follows:
An active Ru(II) catalyst performs the C-H activation and olefination, after which reductive elimination of the product yields a lower-valent ruthenium complex. scispace.comd-nb.info
The photoredox catalyst (e.g., an Ir(III) complex), after being excited by visible light, oxidizes the low-valent ruthenium back to its active Ru(II) state via electron transfer. scispace.comd-nb.info
The resulting reduced photocatalyst (e.g., Ir(II)) is then re-oxidized back to its ground state by a terminal oxidant, often molecular oxygen from the air. scispace.comd-nb.info This step can generate a superoxide (B77818) anion, which is itself capable of oxidizing the low-valent ruthenium complex, thus closing both catalytic cycles. d-nb.info
Kinetics and Thermodynamic Analysis of Reaction Pathways
Understanding the kinetics and thermodynamics of a reaction is essential for optimizing reaction conditions and catalyst performance. Kinetic analysis focuses on the reaction rate and how it is affected by factors like reactant concentrations, while thermodynamic analysis examines the energy changes that occur, determining the feasibility and position of equilibrium.
Determination of Turnover-Limiting Steps and Reaction Orders
The energetic span of a catalytic cycle, which is the difference in free energy between the highest-energy transition state and the most stable intermediate, is inversely related to the TOF. unife.it A smaller energy span corresponds to a faster catalytic cycle.
The reaction order describes how the reaction rate depends on the concentration of each reactant. numberanalytics.com It is determined experimentally and provides valuable insight into the mechanism. For a generic reaction A + B → C, the rate equation is expressed as Rate = k[A]m[B]n, where 'm' and 'n' are the reaction orders with respect to reactants A and B, respectively, and 'k' is the rate constant. numberanalytics.com
| Reaction Order | Description | Rate Equation |
| Zero-Order | The reaction rate is independent of the reactant's concentration. | Rate = k |
| First-Order | The reaction rate is directly proportional to the concentration of one reactant. | Rate = k[A] |
| Second-Order | The reaction rate is proportional to the square of a single reactant's concentration or to the product of two reactant concentrations. | Rate = k[A]² or Rate = k[A][B] |
This table summarizes common reaction orders and their corresponding rate equations. numberanalytics.com
Mechanistic Insights into Other Phenol Transformations (e.g., Oxidation, Reduction, Aromatic Substitution)
Beyond reactions mediated by its phenolate (B1203915) salt, this compound can undergo a variety of other transformations, including oxidation, reduction, and further aromatic substitution.
Oxidation
As a sterically hindered phenol, this compound is structurally similar to common antioxidants like Butylated Hydroxytoluene (BHT). Its primary role in oxidation processes is to act as a free radical scavenger. The mechanism involves the donation of the phenolic hydrogen atom to a reactive radical species (R•), thereby neutralizing it. nih.govacs.org This process generates a phenoxyl radical.
The stability of this resulting phenoxyl radical is key to its antioxidant activity. It is stabilized by two main factors:
Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, spreading the radical character and reducing its reactivity. acs.org
Steric Hindrance: The bulky 1-methylbutyl group at the C2 position sterically shields the radical oxygen, preventing it from easily participating in further propagation reactions. nih.gov
While effective at terminating radical chains, hindered phenols can be consumed through other oxidative pathways. Oxidation of the 4-methyl group can occur, leading to the formation of p-quinone methides (4-methylene-2,5-cyclohexadien-1-ones). nih.gov This is a known metabolic pathway for similar alkylated 4-methylphenols, catalyzed by enzymes like cytochrome P450. nih.gov Further oxidation can also lead to the formation of p-benzoquinones and C-C coupled products like diphenoquinones, particularly when reacted with oxidizing agents like peroxy radicals. acs.orgscispace.com
Reduction
The reduction of this compound can target either the aromatic ring or functional groups that may be introduced onto it.
Catalytic Hydrogenation: The aromatic ring of phenols can be reduced to a cyclohexane (B81311) ring under high pressure of hydrogen gas in the presence of metal catalysts like Platinum (Pt), Palladium (Pd), or Nickel (Ni). libretexts.org This reaction typically yields the corresponding cyclohexanol. The process proceeds through a cyclohexanone (B45756) intermediate, and reaction conditions can be tuned to favor the ketone or the fully reduced alcohol. nih.govresearchgate.net For substituted phenols, the stereochemistry of the product (cis or trans) can be influenced by the catalyst choice; for instance, palladium catalysts often favor trans-products while rhodium may favor cis-products. nih.gov
Birch Reduction: This method uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to achieve a partial reduction of the aromatic ring. libretexts.org It typically converts benzene (B151609) derivatives into non-conjugated 1,4-cyclohexadienes. However, phenols can be unreactive under standard Birch conditions because the acidic proton is removed by the metal, forming the phenoxide, which is resistant to reduction. aakash.ac.inquora.com Modified conditions, such as using different solvents or higher concentrations of metal, can sometimes overcome this limitation. quora.com
Reduction of Carbonyl Groups: If functional groups like aldehydes or ketones are introduced onto the phenol (e.g., via the Reimer-Tiemann or a Friedel-Crafts acylation reaction), they can be reduced without affecting the aromatic ring or the hydroxyl group. The Clemmensen reduction (using zinc amalgam and concentrated HCl) careers360.compw.live or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH) psiberg.comwikipedia.org are effective for converting a carbonyl group into a methylene (B1212753) group (-CH₂-). The Wolff-Kishner reduction is performed under basic conditions and is therefore particularly suitable for molecules that are sensitive to strong acid. psiberg.com
Aromatic Substitution
The hydroxyl group of a phenol is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions. aakash.ac.inbohrium.com In this compound, the para position is occupied by the methyl group, and one ortho position (C2) is occupied by the 1-methylbutyl group. Therefore, electrophilic aromatic substitution is strongly directed to the single remaining vacant ortho position (C6).
Halogenation: Due to the highly activated nature of the ring, phenols undergo halogenation (e.g., with bromine) readily, often without the need for a Lewis acid catalyst. aakash.ac.in Reaction with bromine water typically leads to poly-substitution. To achieve mono-substitution on this compound at the C6 position, milder conditions, such as using bromine in a less polar solvent like carbon tetrachloride (CCl₄) at low temperatures, would be required. slideshare.net
Nitration: Similarly, nitration can be achieved using dilute nitric acid to introduce a nitro group (-NO₂) at the C6 position. Using concentrated nitric acid often leads to oxidation of the phenol ring in addition to nitration. aakash.ac.inbohrium.com
Computational and Theoretical Chemistry Studies of 4 Methyl 2 1 Methylbutyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a wide range of electronic and structural properties.
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including alkylphenols and their derivatives. researchgate.netresearchgate.net This approach is favored for its balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometries, determine vibrational frequencies, and calculate electronic properties for ground and transition states. tandfonline.comijsrst.com
In the study of alkylphenols, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to investigate their structural parameters and molecular properties. tandfonline.com For instance, DFT has been used to study the mechanisms of reactions such as the rhodium-catalyzed annulation of 2-alkylphenols, where it helps to elucidate the step-by-step process, including C-H activation and migratory insertion. acs.org These calculations provide a theoretical framework that can rationalize experimental observations regarding reaction yields and selectivity. acs.org Furthermore, DFT is applied to understand the adsorption mechanisms of alkylphenol ethoxylates on surfaces, exploring optimal adsorption sites and interaction energies. bohrium.com
| Study Area | DFT Functional/Basis Set | Investigated Properties | Reference |
|---|---|---|---|
| Reaction Mechanisms | B3LYP/6-311G(d,p) | Transition states, activation energies, reaction pathways | acs.org |
| Structural & Vibrational Properties | B3LYP/6-311++G(d,p) | Geometries, vibrational frequencies, NMR spectra | tandfonline.com |
| Electronic Properties | B3LYP/6-31+G(d) | HOMO-LUMO energies, electrostatic potential, NBO analysis | researchgate.net |
| Adsorption Studies | Not Specified | Adsorption configurations, interaction energies | bohrium.com |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests the molecule is more reactive as it requires less energy for electronic excitation. semanticscholar.org
For phenolic compounds, the HOMO is typically localized on the benzene (B151609) ring and the oxygen atom, making this region susceptible to electrophilic attack. researchgate.netmdpi.com The LUMO is often distributed across the aromatic ring's σ* orbitals. mdpi.com In studies of substituted phenols, DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) are used to determine the energies of these orbitals. imist.ma For a related compound, 2-[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol, the HOMO-LUMO gap was calculated to be 5.2 eV, indicating moderate reactivity. The analysis of the HOMO-LUMO energy gap can help predict the reaction rates between different phenols and other reactants. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| p-Bromophenol | -6.2212 | -1.7993 | 4.4219 | imist.ma |
| p-Fluorophenol | -6.2868 | -1.7276 | 4.5592 | imist.ma |
| p-Chlorophenol | -6.3151 | -1.7940 | 4.5211 | imist.ma |
| Phenol (B47542) | -8.8681 | - | - | researchgate.net |
Various computational models, such as Mulliken, Merz-Kollman-Singh (MKS), and Natural Population Analysis (NPA), are used to calculate partial atomic charges from the molecular wave function. stackexchange.commdpi.com The calculated charges can then be used to compute the molecular dipole moment. stackexchange.com DFT calculations are commonly employed to determine these properties. researchgate.net For example, in a study of substituted 4-phenylphenols, DFT was used to investigate how different substituent groups affect the molecular electrostatic potential (MESP), with the most reactive sites often located at oxygen atoms. tandfonline.com The dipole moment of a molecule is influenced by solvent polarity, generally increasing as the solvent becomes more polar, which indicates easier charge separation. researchgate.net In a comparative analysis, the presence of a polar dimethylaminomethyl group was found to significantly increase the dipole moment of an alkylphenol.
| Compound | Dipole Moment (Debye) | Reference |
|---|---|---|
| p-Bromophenol | 2.2851 | imist.ma |
| p-Fluorophenol | 2.0163 | imist.ma |
| p-Chlorophenol | 2.2801 | imist.ma |
In Silico Modeling of Reaction Pathways and Transition States
In silico modeling allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of energy barriers. This provides a dynamic view of how reactions proceed.
Computational methods are used to calculate the energy barriers (activation energies) that must be overcome for a chemical reaction or conformational change to occur. kuleuven.be Lower energy barriers correspond to faster processes. For phenolic compounds, this includes calculating barriers for reactions like hydrogen atom abstraction and for conformational processes such as the rotation of substituent groups. kuleuven.beresearchgate.net
For example, DFT calculations using the B3LYP functional have been used to determine the energy barriers for hydrogen atom transfer from phenols to peroxyl radicals, a key step in their antioxidant activity. kuleuven.be For phenol itself, this barrier was calculated to be 6.0 kcal/mol. kuleuven.be In the case of conformational changes, the rotational barrier of the 2-methylbutyl chain in a similar compound, 2-[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol, was predicted to be around 12 kJ/mol (~2.9 kcal/mol) due to steric interactions with the aromatic ring. Hydration has also been shown to augment the barrier height for photochemical reactions of phenol. researchgate.net
| Process | Compound | Method | Calculated Barrier | Reference |
|---|---|---|---|---|
| H-atom abstraction | Phenol | B3LYP/6-31G(d,p) | 6.0 kcal/mol | kuleuven.be |
| H-atom abstraction | o,o-dimethylphenol | B3LYP/6-31G(d,p) | 4.2 kcal/mol | kuleuven.be |
| OH Dissociation | Phenol (hydrated) | CASSCF | 12.11 kcal/mol | researchgate.net |
| Conformational Rotation | 2-[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol | DFT | ~12 kJ/mol |
Understanding the stability and energetics of reaction intermediates is crucial for elucidating a reaction mechanism. open.ac.uk Intermediates are transient species that exist at local energy minima along the reaction coordinate. acs.org In silico calculations can determine the relative energies of these intermediates, indicating their stability and likelihood of formation.
In the dealkylation of alkylphenols catalyzed by zeolites, various intermediates such as protonated Wheland complexes and surface alkoxides can form. acs.org Ab initio molecular dynamics (AIMD) simulations and static DFT calculations have been used to investigate the stability of these species. acs.orgacs.org For instance, in the lactamomethylation of dimethylphenol, calculations showed that the intermediate σ-complex formed at the para-position is more stable (by 2.2 kcal/mol) than the one at the ortho-position, thus explaining the observed selectivity of the reaction. open.ac.uk The free energy of this para-intermediate was found to be 9.6 kcal/mol lower than that of the preceding transition state, highlighting its relative stability. open.ac.uk
| Reaction | Intermediate Type | Key Finding | Energy Difference | Reference |
|---|---|---|---|---|
| Lactamomethylation of 2,5-dimethylphenol | σ-complex | Para-substituted intermediate is more stable than ortho. | 2.2 kcal/mol | open.ac.uk |
| Lactamomethylation of 2,5-dimethylphenol | Transition State vs. Intermediate | Para-intermediate is more stable than the first transition state. | 9.6 kcal/mol | open.ac.uk |
| Dealkylation of 4-alkylphenols | Wheland complex | Reactants and Wheland complexes represent minima on the free-energy surface. | - | acs.org |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nist.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. ontosight.ai Different colors on the MEP map represent different values of electrostatic potential; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate potential values.
For 4-methyl-2-(1-methylbutyl)phenol, the MEP map would be expected to show the most negative potential (red region) localized around the oxygen atom of the hydroxyl (-OH) group due to the high electronegativity of oxygen and its lone pairs of electrons. This region represents the primary site for electrophilic interactions, such as hydrogen bonding. frontiersin.org The hydrogen atom of the hydroxyl group would, in contrast, exhibit a positive potential (blue region), making it a site for nucleophilic interaction.
The aromatic ring itself would display a gradient of potential. The π-electron system of the benzene ring generally results in a negative potential above and below the plane of the ring, making it attractive to electrophiles. However, the substituents on the ring—the hydroxyl, methyl, and 1-methylbutyl groups—modulate this charge distribution. The electron-donating nature of the hydroxyl and alkyl groups would enhance the electron density of the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group. This makes these ring positions potential sites for electrophilic substitution reactions. The alkyl groups (methyl and 1-methylbutyl) are largely non-polar and would constitute regions of near-neutral potential.
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)
First-principles calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. ijaemr.comresearchgate.net These methods model the electronic structure of a molecule to derive its properties, providing results that can be compared directly with experimental spectra for structure verification and assignment.
Vibrational Frequencies: Theoretical calculations can compute the vibrational modes of a molecule, which correspond to the absorption peaks observed in an Infrared (IR) spectrum. By calculating the harmonic frequencies, researchers can assign the specific stretching, bending, and torsional motions to the experimentally observed bands. For phenolic compounds, characteristic vibrations include the O-H stretching, C-O stretching, and various aromatic C-H and C-C ring vibrations. ijaemr.com
Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for Phenol (Note: This table is for phenol and serves as an example of the application of first-principles calculations. Specific values for this compound would require a dedicated computational study.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP) |
| O-H Stretch | 3657 | 3856 |
| C-H Stretch (Aromatic) | 3069 | 3215 |
| C-C Ring Stretch | 1605 | 1648 |
| O-H In-plane Bend | 1340 | 1375 |
| C-O Stretch | 1258 | 1270 |
| C-H Out-of-plane Bend | 811 | 819 |
Source: Adapted from theoretical studies on phenol. ijaemr.com
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, ¹H and ¹³C NMR spectra would be complex. ¹H NMR would show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the two different alkyl chains. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. google.com The hydroxyl proton signal is expected in the 4-7 ppm range, while aromatic protons typically appear between 6.5 and 8.0 ppm. google.com The alkyl protons would resonate at higher fields (lower ppm values).
Computational predictions can aid in the precise assignment of these signals, especially in cases of overlapping peaks or complex splitting patterns. The accuracy of these predictions allows for the differentiation between isomers and the conformational analysis of flexible side chains like the 1-methylbutyl group.
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 4 Methyl 2 1 Methylbutyl Phenol
Comprehensive Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the analysis of molecular structures, with each technique providing unique insights into the chemical environment of 4-Methyl-2-(1-methylbutyl)phenol.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the carbon and hydrogen framework.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the phenolic hydroxyl (-OH) proton, the three aromatic protons, the methine proton of the butyl group, the methylene (B1212753) protons, and the various methyl groups. The chemical shift of the phenolic -OH proton can be significantly affected by solvent and hydrogen bonding. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two quaternary aromatic carbons (one bearing the -OH and one the methylbutyl group), the four aromatic CH carbons, and the five distinct carbons of the 1-methylbutyl side chain, as well as the carbon of the p-methyl group. Carbons attached to the electron-withdrawing hydroxyl group are typically deshielded and appear at a lower field (50-80 δ). libretexts.org
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals. oxinst.com COSY identifies proton-proton couplings within the same spin system, confirming the connectivity within the 1-methylbutyl group and the relationships between adjacent aromatic protons. HSQC correlates directly bonded proton and carbon atoms. HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for confirming the placement of the alkyl and methyl groups on the phenolic ring. researchgate.net
Table 1: Predicted NMR Data for this compound
| Technique | Structural Unit | Predicted Chemical Shift (ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| ¹H NMR | Phenolic -OH | 4.5 - 8.0 (variable) | HMBC to C1, C2, C6 |
| Aromatic -H | 6.5 - 7.2 | COSY between adjacent protons; HMBC to aromatic carbons | |
| -CH(CH₃)CH₂- | 3.0 - 3.5 | COSY with adjacent CH₃ and CH₂ protons | |
| Ar-CH₃ | 2.2 - 2.4 | HMBC to aromatic carbons C3, C4, C5 | |
| -CH(CH₃)CH₂- | 1.2 - 1.4 | COSY with methine proton | |
| -CH₂CH₂CH₃ | 1.3 - 1.7 | COSY with adjacent protons | |
| -CH₂CH₃ | 0.8 - 1.0 | COSY with adjacent CH₂ protons | |
| ¹³C NMR | C-OH (C1) | 150 - 155 | HMBC from OH and aromatic protons |
| C-Alkyl (C2) | 130 - 135 | HMBC from alkyl and aromatic protons | |
| Aromatic C-H | 115 - 130 | HSQC to attached protons | |
| Aromatic C-CH₃ (C4) | 128 - 135 | HMBC from methyl protons | |
| Alkyl Carbons | 20 - 40 | HSQC to attached protons |
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com For this compound, the spectrum is characterized by several key absorption bands.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. libretexts.orgcore.ac.uk
C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and butyl groups appears as strong bands just below 3000 cm⁻¹. core.ac.uk
C=C Aromatic Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene (B151609) ring. libretexts.org
C-O Stretch: A strong band corresponding to the C-O stretching of the phenol (B47542) group is expected in the 1260-1180 cm⁻¹ range.
The region between 500 and 1500 cm⁻¹ is known as the fingerprint region, which is unique for every molecule and arises from complex vibrational and bending modes of the entire structure. specac.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Description |
|---|---|---|---|
| 3600 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium to Weak |
| 3000 - 2850 | C-H stretch | Aliphatic C-H | Strong |
| 1600 & 1500 | C=C stretch | Aromatic Ring | Medium to Weak, Sharp |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula of this compound is C₁₂H₁₈O, corresponding to a molecular weight of approximately 178.27 g/mol . nih.gov
In a typical electron impact (EI) mass spectrum, the following features would be expected:
Molecular Ion Peak (M⁺): A peak at m/z = 178 corresponding to the intact ionized molecule.
Fragmentation Pattern: The molecule fragments in a predictable way. For phenols and alkylbenzenes, a primary fragmentation pathway is alpha-cleavage, which is the breaking of the C-C bond adjacent to the aromatic ring. libretexts.org This would result in the loss of a propyl radical (•C₃H₇) to give a prominent peak at m/z = 135, or the loss of an ethyl radical (•C₂H₅) following rearrangement. Another common fragmentation for alcohols and phenols is the loss of water (dehydration), though this is less common for phenols than for alcohols. libretexts.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying this compound in complex mixtures. akjournals.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Loss of a methyl group |
| 149 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 135 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideshare.net The absorption of UV light by this compound is primarily due to electronic transitions within the phenolic ring, which acts as a chromophore.
Electronic Transitions: The benzene ring gives rise to characteristic π → π* transitions. Simple phenols typically exhibit two main absorption bands in the UV region: a primary band (E2-band) around 210-220 nm and a secondary band (B-band) around 270-280 nm. libretexts.org The presence of alkyl substituents on the ring can cause a small red shift (a shift to longer wavelengths) in these absorption maxima (λmax).
Solvent Effects: The polarity of the solvent can influence the position of the absorption bands, a phenomenon known as solvatochromism. Changing the solvent can alter the energy levels of the ground and excited states, leading to shifts in λmax. For phenols, increasing solvent polarity often leads to a slight red shift for the B-band. Deprotonation of the phenolic -OH in a basic solution to form the phenoxide ion results in a significant red shift and an increase in absorption intensity.
Table 4: Expected UV-Visible Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (in neutral, non-polar solvent) | Description |
|---|---|---|---|
| π → π* | Benzene Ring | ~220 nm | E2-Band (Primary) |
Advanced Chromatographic Separation and Identification
Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its purification and quantification.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. nih.gov this compound, being a moderately volatile compound, is well-suited for GC analysis.
The method is used for:
Purity Assessment: Determining the purity of a synthesized or isolated sample of the compound.
Quantification: Measuring the concentration of the compound in various matrices, such as in commercial products or environmental samples.
Volatile Profiling: Identifying the presence of this compound as part of the volatile profile of a complex sample, such as essential oils or food products. researchgate.net
A typical GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall. Non-polar or semi-polar columns (e.g., those with a polydimethylsiloxane-based stationary phase) are commonly used for analyzing phenolic compounds. researchgate.net The use of temperature programming, where the column temperature is gradually increased, allows for the efficient elution of compounds with a range of boiling points. nih.gov For certain applications, chemical derivatization may be employed to convert the phenol into a more volatile or thermally stable form, such as a silyl (B83357) ether, to improve chromatographic performance. jfda-online.com
Table 5: Typical Gas Chromatography Parameters for Analysis
| Parameter | Typical Setting/Type | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., DB-5, HP-5ms) | High-resolution separation |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane | Semi-polar phase suitable for phenols |
| Carrier Gas | Helium or Hydrogen | Mobile phase |
| Injection Mode | Split/Splitless | Introduces a small, precise sample volume |
| Temperature Program | e.g., 60°C hold, ramp to 240°C | Separates compounds based on boiling point |
| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | Detection and quantification (FID) or identification (MS) |
Liquid Chromatography (HPLC, UPLC-MS/MS) for Non-Volatile and Complex Samples
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are powerful techniques for the analysis of moderately polar and non-volatile compounds like this compound, especially within complex matrices. mdpi.commdpi.com These methods offer high sensitivity and selectivity, making them ideal for detecting trace amounts of the compound. dphen1.comnih.gov
The process typically involves a liquid mobile phase that transports the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For alkylphenols, reversed-phase chromatography using a C18 column is common. dphen1.comoaepublish.com The eluent from the LC column is then introduced into a mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for phenolic compounds, often operated in negative ion mode to deprotonate the phenolic hydroxyl group, enhancing sensitivity. dphen1.comunito.it
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A precursor ion corresponding to the molecular weight of this compound is selected, fragmented, and the resulting product ions are detected. This Multiple Reaction Monitoring (MRM) process significantly reduces matrix interference and allows for confident identification and quantification. nih.govunito.it The development of UPLC has allowed for faster analyses and better resolution by using columns with smaller particle sizes (<2 µm). oaepublish.comcore.ac.uk
Method development often requires optimization of several parameters, including the mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) and water with additives like ammonium (B1175870) hydroxide), column temperature, and flow rate to achieve the best separation. dphen1.comoaepublish.com For complex samples such as environmental water or biological tissues, a sample preparation step like Solid-Phase Extraction (SPE) is often employed to concentrate the analyte and remove interfering substances prior to UPLC-MS/MS analysis. dphen1.comnih.govunito.it
Table 1: Representative UPLC-MS/MS Parameters for Alkylphenol Analysis This table is a composite based on typical methodologies for related compounds, as specific application data for this compound may vary.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography System | UPLC | Provides high resolution and fast analysis times. oaepublish.comcore.ac.uk |
| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Separates compounds based on hydrophobicity; suitable for alkylphenols. dphen1.com |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water (often with 0.1% NH₄OH) | Elutes compounds from the column; gradient allows for separation of multiple analytes. dphen1.com |
| Flow Rate | 0.3 - 0.4 mL/min | Controls the speed of the mobile phase through the column. oaepublish.com |
| Column Temperature | 40 °C | Influences separation efficiency and retention time. dphen1.comoaepublish.com |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates ions for MS analysis; negative mode is effective for phenols. dphen1.comunito.it |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.govunito.it |
Hyphenated Analytical Techniques (e.g., GC/Direct Deposition-FTIR) for Orthogonal Information
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures. ijpsr.comnih.gov The combination of Gas Chromatography (GC) with Fourier-Transform Infrared Spectroscopy (FTIR), particularly using a direct deposition interface, provides orthogonal data to mass spectrometry, strengthening structural elucidation.
In a GC/Direct Deposition-FTIR system, compounds are first separated based on their volatility and interaction with the GC column. As each compound elutes from the column, it is deposited as a small, condensed spot onto an infrared-transparent substrate (e.g., a zinc selenide (B1212193) plate) which is cryogenically cooled. researchgate.net The FTIR spectrometer then acquires the infrared spectrum of each isolated compound.
This approach offers distinct advantages:
Separation: GC provides high-resolution separation of volatile and semi-volatile compounds. mdpi.com this compound is amenable to GC analysis. nih.gov
Structural Information: FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, this would include characteristic absorptions for the O-H stretch of the phenol, C-O stretch, aromatic C=C stretches, and C-H stretches of the alkyl groups. nih.gov This information is complementary to the mass-to-charge ratio and fragmentation data provided by MS.
Orthogonal Data: While GC-MS identifies a compound based on its fragmentation pattern and retention time, GC-FTIR identifies it based on its unique vibrational spectrum. nih.govresearchgate.net Confirming a structure by two different physical principles provides a very high degree of confidence. For example, isomers that might produce similar mass spectra can often be distinguished by their unique IR "fingerprint."
The direct deposition method enhances sensitivity compared to traditional light-pipe based GC-FTIR interfaces, allowing for the analysis of smaller quantities. researchgate.net The combination of GC-MS and GC-FTIR, either through parallel experiments or via a multi-detector setup, offers a powerful workflow for the definitive identification of unknown compounds in natural products or environmental samples. researchgate.net
Table 2: Orthogonal Information from Hyphenated Techniques for this compound
| Technique | Information Provided | Relevance to Structure |
|---|---|---|
| Gas Chromatography (GC) | Retention Time | Physical property related to boiling point and polarity, used for initial identification. |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Provides elemental composition (with high resolution MS) and identifies structural fragments (e.g., loss of alkyl chains). nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Absorption Bands | Confirms presence of key groups: O-H (phenol), C-O, aromatic ring, and aliphatic C-H bonds. researchgate.net |
X-ray Crystallography for Precise Molecular Conformation and Intermolecular Interactions (Applicable to Crystalline Derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org While obtaining a suitable single crystal of this compound itself may be challenging, the technique can be applied to its crystalline derivatives to provide unparalleled insight into its molecular structure. researchgate.netnih.gov
The technique involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic positions, bond lengths, bond angles, and torsion angles are determined with very high precision. acs.orgnih.gov
For a derivative of this compound, a crystallographic study would reveal:
Molecular Conformation: The exact spatial orientation of the 1-methylbutyl group relative to the phenolic ring.
Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: Crucial information on how molecules pack in the solid state. This includes identifying and characterizing hydrogen bonds (e.g., between the phenolic hydroxyl group of one molecule and an acceptor on a neighboring molecule), van der Waals forces, and potential π–π stacking interactions between aromatic rings. acs.orgresearchgate.net
This information is fundamental for understanding the compound's physical properties and can be used to rationalize its behavior in other analytical systems or its interaction with biological targets. Studies on similar substituted phenols have shown how different substituents influence crystal packing, often forming complex hydrogen-bonded networks like helical arrays. acs.org
Table 3: Representative Crystal Data for a Substituted Phenol Derivative This table presents example data based on published structures of related phenolic compounds to illustrate the type of information obtained from X-ray crystallography. acs.orgnih.govresearchgate.net
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 20.3 Å, b = 5.9 Å, c = 14.5 Å | The lengths of the edges of the smallest repeating unit in the crystal. nih.gov |
| β = 128.6° | The angle between the 'a' and 'c' axes in a monoclinic system. nih.gov | |
| Volume (V) | 1367.7 ų | The volume of the unit cell. nih.gov |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within the unit cell. nih.gov |
| Key Interactions | O-H···N/O Hydrogen Bond | Describes the specific non-covalent bonds that dictate the crystal packing. acs.orgnih.gov |
Reactivity Profiles and Selectivity Control in Transformations of 4 Methyl 2 1 Methylbutyl Phenol and Analogs
Regioselectivity in Electrophilic and Metal-Catalyzed Aromatic Functionalization
The hydroxyl group of a phenol (B47542) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. In 4-methyl-2-(1-methylbutyl)phenol, the para position is blocked by a methyl group, and one ortho position is occupied by the 1-methylbutyl group. This leaves the second ortho position (C6) and the meta positions (C3 and C5) as potential sites for substitution.
In general, electrophilic attack on free phenols preferentially occurs at the ortho and para positions due to the strong electron-donating nature of the hydroxyl group. nih.gov The inherent nucleophilicity of these positions often leads to challenges in controlling regioselectivity. rsc.org For this compound, the primary competition is between the available ortho (C6) and meta (C3, C5) positions. The steric bulk of the existing ortho-(1-methylbutyl) group can be expected to direct incoming electrophiles to the less hindered C6 position.
Metal-catalyzed C-H functionalization offers an alternative approach to direct substitution. These reactions often employ directing groups to achieve high regioselectivity that can be contrary to the innate electronic preferences of the substrate. dmaiti.com For phenols, the hydroxyl group itself can act as a directing group, typically favoring ortho-functionalization through the formation of a metallacyclic intermediate. rsc.orgdmaiti.com In the case of this compound, such a strategy would further favor substitution at the C6 position. However, specialized catalytic systems with carefully designed ligands and templates can override this preference to achieve meta or para functionalization. dmaiti.comnih.gov For example, a bulky catalyst might be sterically prevented from accessing the C6 position, potentially leading to functionalization at the less-hindered meta positions.
Studies on related substituted phenols illustrate these principles. For instance, the alkylation of phenol with cyclohexene (B86901) using various acid catalysts shows that product distribution (ortho- vs. para-cyclohexylphenol) is highly dependent on the catalyst and reaction conditions. unive.it Similarly, Co(II)-catalyzed reactions of free phenols with thiols, using an anhydride (B1165640) as a directing group, have shown high regioselectivity for the ortho-position. nih.gov
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on general principles of electrophilic aromatic substitution and may not reflect the outcome of all specific reactions.
| Position | Predicted Reactivity | Rationale |
| C6 (ortho) | Major product | Activated by the hydroxyl group; less sterically hindered than the C2 position. |
| C3/C5 (meta) | Minor product | Less electronically activated than the ortho position. |
| C4 (para) | No reaction | Position is blocked by a methyl group. |
Stereochemical Outcomes in Reactions Involving Chiral Centers
The 1-methylbutyl group in this compound contains a chiral center at the benzylic carbon. The presence of this stereocenter can influence the stereochemical outcome of reactions in several ways.
If a reaction creates a new chiral center in the molecule, the existing stereocenter can direct the formation of one diastereomer over the other. This is known as diastereoselective induction. For example, in an aldol (B89426) reaction involving the phenolic hydroxyl group, the chiral side chain could influence the facial selectivity of an incoming electrophile, leading to a mixture of diastereomers in unequal amounts. wikipedia.org The degree of selectivity would depend on the proximity of the reacting center to the chiral group and the reaction's transition state geometry.
Reactions that proceed through an achiral intermediate will result in a racemic mixture if a new stereocenter is formed, unless a chiral reagent or catalyst is used. lumenlearning.com For instance, if a reaction were to proceed via a mechanism that temporarily removes the chirality of the 1-methylbutyl group (e.g., through a carbocation intermediate at that position), the subsequent reaction would likely yield a racemic product. chemistrysteps.com
In syntheses starting from a chiral precursor, if the reaction does not involve breaking bonds at the existing chiral center, the chirality is typically retained in the product. lumenlearning.com The use of chiral auxiliaries or catalysts is a common strategy to control the stereochemistry of a reaction, often leading to high enantioselectivity. wikipedia.orgnumberanalytics.com For example, a chiral catalyst could selectively catalyze a reaction on one enantiomer of a racemic mixture of this compound, a process known as kinetic resolution.
Table 2: Potential Stereochemical Outcomes in Reactions of this compound
| Reaction Type | Starting Material | Product Stereochemistry | Explanation |
| Creation of a new stereocenter | Chiral (single enantiomer) | Diastereomeric mixture (potentially unequal amounts) | The existing chiral center can influence the approach of reagents, favoring the formation of one diastereomer. ochemtutor.com |
| Reaction at the chiral center via SN1 | Chiral (single enantiomer) | Racemic mixture | Formation of an achiral carbocation intermediate leads to loss of stereochemical information. lumenlearning.comchemistrysteps.com |
| Reaction at the chiral center via SN2 | Chiral (single enantiomer) | Inversion of configuration | The reaction proceeds through a backside attack, inverting the stereocenter. ochemtutor.com |
| Reaction not involving the chiral center | Chiral (single enantiomer) | Retention of configuration | The stereocenter remains unchanged throughout the reaction. lumenlearning.com |
Influence of Catalyst Structure and Reaction Conditions on Selectivity
The selectivity of chemical transformations involving this compound can be finely tuned by modifying the catalyst structure and reaction conditions such as solvent and temperature.
Ligand Effects: In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining both regioselectivity and stereoselectivity. Bulky ligands can sterically block certain reaction sites, directing functionalization to less hindered positions. Chiral ligands are fundamental to asymmetric catalysis, creating a chiral environment around the metal that can differentiate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. numberanalytics.com
Solvent Effects: The choice of solvent can significantly impact reaction outcomes. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the rate of reaction. For phenols, hydrogen-bond accepting solvents can reduce the reactivity of the hydroxyl group by forming hydrogen bonds, which can alter the course of a reaction. oup.com In some cases, the solvent can directly participate in the reaction mechanism.
Temperature: Reaction temperature affects the rate of chemical reactions and can also influence selectivity. When a reaction can lead to multiple products through different pathways with different activation energies, temperature changes can alter the product ratio. Generally, at lower temperatures, the product formed via the pathway with the lowest activation energy (the kinetic product) is favored. At higher temperatures, the most thermodynamically stable product (the thermodynamic product) is often dominant.
For example, in the alkylation of phenols, the choice of catalyst (e.g., solid acids like zeolites or ion-exchange resins versus homogeneous catalysts like AlCl₃) and temperature can drastically change the ratio of ortho- to para-alkylated products. unive.it Similarly, in photocatalytic oxidation of benzene (B151609) to phenol, the composition and morphology of the metal co-catalyst nanoparticles are critical for tuning the selectivity of the reaction. rsc.org
Electronic and Steric Effects of Substituents on Reaction Pathways
The electronic and steric properties of the substituents on the phenol ring dictate the molecule's reactivity and the pathways of its transformations.
Electronic Effects: The hydroxyl group is a strong electron-donating group, activating the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. The methyl group at the para position is also an electron-donating group, further increasing the electron density of the ring. The 1-methylbutyl group at the ortho position is a weak electron-donating group. These combined electronic effects make the aromatic ring of this compound highly nucleophilic. For analogs with electron-withdrawing substituents, the ring would be deactivated, making electrophilic substitution more difficult. rsc.org
Steric Effects: The 1-methylbutyl group at the C2 position exerts significant steric hindrance. This bulkiness can influence regioselectivity by impeding the approach of reagents to the adjacent C6-ortho position and the hydroxyl group. mdpi.com In reactions involving the hydroxyl group, the steric hindrance from the adjacent 1-methylbutyl group can decrease its accessibility and reactivity compared to a less hindered phenol. This steric hindrance is a key factor in directing electrophilic attack to the less crowded C6 position. In bimolecular substitution and elimination reactions, increased steric hindrance at the reaction center generally favors elimination over substitution. acs.org The interplay between electronic activation and steric hindrance is a central theme in the reactivity of this molecule.
In studies of sterically hindered phenols, it has been shown that the steric bulk around the hydroxyl group can protect it from reacting, allowing for selective functionalization at other positions on the molecule. mdpi.com The radical cations of sterically hindered phenols have also been studied, indicating that the substitution pattern influences their stability and decay pathways. acs.org
Environmental Fate and Degradation Mechanisms of Phenolic Compounds Relevant to 4 Methyl 2 1 Methylbutyl Phenol
Biodegradation Pathways of Phenols
The microbial breakdown of phenolic compounds is a critical process in their environmental removal. The specific degradation pathway is highly dependent on the microbial species present and the prevailing environmental conditions, particularly the availability of oxygen.
Aerobic Degradation Mechanisms (e.g., Meta-Cleavage Pathway, Hydroxylation)
Under aerobic conditions, the biodegradation of phenols and alkylphenols is typically initiated by hydroxylation, a reaction catalyzed by monooxygenase enzymes. This initial step introduces a second hydroxyl group onto the aromatic ring, forming a catechol derivative. This is a crucial activation step, making the stable aromatic ring susceptible to subsequent cleavage.
A prominent example of this is the degradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. strain MS-1, a bacterium capable of utilizing it as a sole carbon and energy source. nih.govnih.gov This strain employs a meta-cleavage pathway, a common route for the breakdown of aromatic compounds. nih.gov The proposed metabolic pathway for 2-sec-butylphenol by this bacterium involves the following key steps:
Hydroxylation: The process begins with the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol.
Ring Cleavage: The resulting catechol derivative then undergoes ring cleavage via the meta-pathway.
Further Metabolism: The cleaved ring is further metabolized into smaller molecules, such as 2-methylbutyric acid, which can then be utilized by the microorganism for growth. nih.govresearchgate.net
The efficiency of this degradation is significantly influenced by the position of the alkyl substituent on the phenol (B47542) ring. Studies with Pseudomonas sp. strain MS-1 have shown a strong preference for the degradation of 2-alkylphenols (ortho-substituted) over those with meta or para substituents. nih.gov This strain has demonstrated the ability to degrade a variety of 2-alkylphenols with different alkyl chain sizes and branching, including o-cresol, 2-ethylphenol, 2-n-propylphenol, 2-isopropylphenol, 2-sec-butylphenol, and 2-tert-butylphenol. nih.gov
The degradation of 4-n-alkylphenols (with alkyl chain lengths from C1 to C5) by Pseudomonas sp. strain KL28 also proceeds through a meta-cleavage pathway, highlighting the importance of this mechanism for a range of alkylphenols. microbiologyresearch.org
The following table summarizes the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, demonstrating the rapid breakdown of the compound.
| Time (hours) | 2-sec-butylphenol Concentration (mM) |
| 0 | 1.5 |
| 10 | ~1.0 |
| 20 | ~0.2 |
| 30 | 0 |
Table 1: Degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1 researchgate.net
Anaerobic Degradation Pathways
In the absence of oxygen, the degradation of phenolic compounds proceeds through different, generally slower, metabolic routes. The recalcitrance of these compounds to anaerobic breakdown often increases with the degree of substitution on the phenolic ring. iwaponline.com
Studies on various paddy soils have shown that while phenol and p-cresol (B1678582) can be biodegraded under anaerobic conditions, alkylphenols with long and branched alkyl chains are significantly more persistent. nih.govresearchgate.net For instance, in one study, 4-n-propylphenol was observed to undergo anaerobic biodegradation, but other branched isomers like 4-i-propylphenol, 4-n-butylphenol, 4-sec-butylphenol, and 4-t-butylphenol were not degraded over a 224-day incubation period. nih.gov This suggests that the 1-methylbutyl group in 4-methyl-2-(1-methylbutyl)phenol would likely hinder its anaerobic degradation.
The anaerobic degradation of phenol itself often involves an initial carboxylation step, followed by further metabolism of the resulting hydroxybenzoate. This pathway is distinct from the initial hydroxylation seen in aerobic degradation.
The following table illustrates the persistence of various alkylphenols under anaerobic conditions in paddy soil.
| Compound | Degradation Observed (after 224 days) |
| 4-i-propylphenol | No |
| 4-n-butylphenol | No |
| 4-sec-butylphenol | No |
| 4-t-butylphenol | No |
| 4-t-octylphenol | No |
Table 2: Anaerobic Degradation of Branched Alkylphenols in Paddy Soil nih.gov
Identification and Role of Microbial Consortia and Key Enzymes (e.g., Phenol Hydroxylase, Catechol 2,3-Dioxygenase)
The biodegradation of phenolic compounds is orchestrated by specific enzymes produced by microorganisms. Two of the most critical enzymes in the aerobic degradation of phenols are:
Phenol Hydroxylase: This enzyme, a type of monooxygenase, is responsible for the initial hydroxylation of the phenol ring to form a catechol. This is often the rate-limiting step in the degradation pathway.
Catechol 2,3-Dioxygenase: This enzyme is central to the meta-cleavage pathway. It cleaves the catechol ring at a position adjacent to the two hydroxyl groups, leading to the formation of a semialdehyde derivative. The activity of this enzyme is a key indicator of the meta-cleavage pathway being operative.
In the case of Pseudomonas sp. strain MS-1, the degradation of 2-sec-butylphenol proceeds via the action of these types of enzymes, leading to the formation of 3-sec-butylcatechol and its subsequent meta-cleavage. nih.gov Similarly, the degradation of 4-n-alkylphenols by Pseudomonas sp. strain KL28 involves a multicomponent phenol hydroxylase and a catechol 2,3-dioxygenase. microbiologyresearch.org
Fungal species also contribute to the degradation of alkylphenols through the action of enzymes like laccases. These enzymes can oxidize a range of phenolic compounds, including nonylphenol and octylphenol (B599344). iwaponline.comiwaponline.com
Chemical and Photochemical Degradation Studies
In addition to microbial processes, abiotic degradation mechanisms such as chemical and photochemical reactions can contribute to the transformation of phenolic compounds in the environment.
The photolysis of alkylphenols in water can occur, although they are generally considered resistant to hydrolysis. wur.nl The rate of photolysis can be influenced by various factors, including the presence of other substances in the water. For example, the photolysis of octylphenol ethoxylates can be mediated by Fe(III)-oxalate complexes under simulated sunlight, a process that generates hydroxyl radicals that can attack the alkylphenol molecule. nih.gov
Direct photolysis of alkylphenols by UV irradiation has also been demonstrated. Studies on 4-nonylphenol (B119669) and 4-octylphenol (B30498) have shown that they can be degraded by 206 nm UV irradiation, although complete mineralization to CO2 may not be achieved. nih.gov The rate of photolysis is generally higher at lower initial concentrations of the alkylphenol. nih.gov The addition of hydrogen peroxide can enhance the degradation rate. nih.gov
The structure of the alkylphenol can also influence its susceptibility to chemical degradation. For instance, studies on the removal of linear and branched alkylphenols using polyphenol oxidase (PPO) showed that a higher dose of the enzyme was required for the oxidation of branched alkylphenols compared to their linear counterparts. mdpi.com
Biotransformation of Alkylphenols in Environmental Systems
Biotransformation refers to the chemical modification of a substance by an organism. In the context of alkylphenols, this can involve a range of reactions that alter the structure of the parent compound, sometimes leading to products with different properties and toxicities.
Bacteria and fungi are capable of various biotransformation reactions on alkylphenols. As discussed, Pseudomonas sp. strain MS-1 transforms 2-sec-butylphenol into 3-sec-butylcatechol and subsequently into 2-methylbutyric acid. nih.govresearchgate.net
Fungi, in particular, are known for their ability to biotransform a wide range of organic compounds. Entomopathogenic filamentous fungi, for instance, can catalyze reactions such as hydroxylation and glycosylation on phenolic compounds. nih.gov Fungal laccases have been shown to decrease the concentration of nonylphenol and octylphenol in model sediment systems. iwaponline.comiwaponline.com While the ultimate degradation by fungi is sometimes unclear, they play a significant role in the initial transformation of these compounds. nih.gov In some cases, fungal degradation of branched-chain alkylphenols involves alkyl chain oxidation and the formation of phenolic polymers. nih.gov
Catalytic and Material Science Applications Derived from Alkylphenols
Alkylphenols as Ligands or Co-catalysts in Polymerization Processes
The steric and electronic properties of alkylphenols make them and their derivatives attractive candidates for use as ligands in coordination chemistry, particularly in the field of polymerization catalysis. The phenoxide moiety can act as a robust anchor to a metal center, while the alkyl substituents can be tailored to control the catalyst's activity, selectivity, and stability.
Sterically hindered phenols are of particular interest as they can create a well-defined coordination sphere around a metal center, influencing the approach of monomer units and the subsequent polymer chain growth. For instance, research into early transition metal bisphenolate complexes has demonstrated their efficacy as olefin polymerization catalysts. acs.org These catalysts, often activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can polymerize olefins such as propylene (B89431) and copolymerize ethylene (B1197577) with α-olefins. acs.org The structure of the bisphenolate ligand, including the nature of the alkyl groups on the phenol (B47542) rings and the bridging moiety, plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. acs.org
For example, the polymerization of propylene using various group 4 (Ti, Zr, Hf) and group 5 (V) bisphenolate complexes has been studied. The vanadium(III) precatalyst, in particular, has shown high activity for propylene polymerization and significant incorporation of 1-octene (B94956) in ethylene/1-octene copolymerization. acs.org The polymers produced using these catalysts can exhibit a range of properties depending on the specific catalyst system used, with some producing highly regioregular polypropylene. acs.org
Furthermore, the copolymerization of α-olefins with monomers bearing sterically hindered phenolic stabilizers has been explored as a strategy to produce polymers with built-in antioxidant properties. researchgate.net This approach can mitigate issues related to additive compatibility and migration. researchgate.net For instance, copolymers of propylene and 6-tert-butyl-2-(1,1-dimethylhept-6-enyl)-4-methylphenol have been successfully synthesized using a racemic zirconocene (B1252598) catalyst, resulting in polymers with enhanced thermo-oxidative stability. researchgate.net Interestingly, the addition of the phenolic monomer was found to increase the initial polymerization rate compared to the homopolymerization of propylene. researchgate.net
The influence of the alkyl group's size and structure on the polymerization process has also been observed in the formation of para-alkylphenol-formaldehyde polymers. cdnsciencepub.com Studies have shown a correlation between the number of carbon atoms in the alkyl substituent and the properties of the resulting polymers, such as their softening points. cdnsciencepub.com For instance, a p-sec-amylphenol-formaldehyde polymer was found to have a significantly lower softening point compared to a p-cresol-formaldehyde polymer, highlighting the impact of the alkyl chain's size and flexibility. cdnsciencepub.com
While direct studies on "4-Methyl-2-(1-methylbutyl)phenol" as a ligand were not found in the reviewed literature, its structure, featuring a chiral sec-amyl group ortho to the hydroxyl and a methyl group in the para position, suggests its potential in this area. The steric bulk of the 2-(1-methylbutyl) group could be leveraged to influence the stereoselectivity of polymerization reactions, a critical factor in producing polymers with specific properties.
Table 1: Examples of Alkylphenol-based Ligands in Polymerization
| Catalyst/Ligand Type | Metal Center | Monomer(s) | Key Findings |
| Bisphenolate complexes | Ti, Zr, Hf, V | Propylene, Ethylene/1-octene | Vanadium(III) precatalyst showed the highest activity for propylene polymerization and 1-octene incorporation. acs.org |
| Sterically hindered phenolic monomer | Zirconocene | Propylene | Copolymers exhibited high thermo-oxidative stability; phenolic monomer increased polymerization rate. researchgate.net |
| para-Alkylphenol-formaldehyde | N/A | Formaldehyde (B43269) | The size and flexibility of the alkyl group significantly influence the softening point of the resulting polymer. cdnsciencepub.com |
| Imino-phenoxy ligands | Zinc | ε-caprolactone, L-lactide | Substituent effects on the phenoxy ring influence catalytic activity in ring-opening polymerization. bohrium.com |
| Bis(biphenylphenoxy) catalyst | Transition Metals | Olefins | Offers excellent comonomer incorporation and high molecular weight capability at high temperatures. digitellinc.com |
Chiral Alkylphenol Derivatives in Liquid Crystal Technologies
Liquid crystal (LC) technology is predicated on the ability of molecules (mesogens) to exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. The introduction of chirality into a liquid crystalline system can lead to the formation of unique and highly useful phases, such as the chiral nematic (N) or cholesteric phase, and ferroelectric smectic phases (SmC). mdpi.com Chiral dopants are often added to achiral nematic hosts to induce a helical superstructure, the pitch of which is a critical parameter for many applications, including displays and optical sensors. acs.orgrsc.org
The molecular structure of "this compound" is inherently chiral due to the presence of an asymmetric carbon in the 1-methylbutyl group. This intrinsic chirality makes its derivatives potential candidates for use in liquid crystal applications, either as chiral dopants or as core components of chiral mesogens. The synthesis of chiral liquid crystals often involves attaching a chiral moiety to a rigid core structure, which typically consists of aromatic rings. tandfonline.commdpi.com
For instance, new chiral building blocks for liquid crystal preparation have been synthesized from naturally occurring chiral molecules like (-)-menthone (B42992) and then attached to selected phenols. tandfonline.com These resulting materials have been shown to exhibit various liquid crystalline phases, including smectic A, smectic C, and chiral nematic (N) phases. tandfonline.com Similarly, chiral side-chain liquid crystalline polyacrylates have been synthesized using chiral units derived from L-isoleucine, which are then coupled to a biphenyl-phenyl core via a chiral phenol. scielo.br
The design of chiral nematic liquid crystal twist agents often involves amino acid-based diamide (B1670390) dopants, where the helical twisting power (HTP) can be tuned by modifying the aromatic units and the chiral source. acs.org Research has also focused on the synthesis of chiral smectic four-ring esters, where a chiral phenol is reacted with a benzoic acid chloride. mdpi.com These compounds have been shown to exhibit broad temperature ranges for antiferroelectric phases. mdpi.com
A study on a chiral (S)-5-octyloxy-2-[{4-(2-methylbuthoxy)-phenylimino}-methyl]-phenol liquid crystalline compound demonstrated its utility as an additive in polymer solar cells, where it was found to increase the charge carrier mobility. researchgate.net This highlights the potential for chiral phenol derivatives to not only influence the mesomorphic properties but also enhance the performance of advanced electronic devices.
The development of chiral dopants for nematic liquid crystals is an active area of research, with a focus on achieving high helical twisting power and specific temperature-dependent pitch behavior. google.com The synthesis of such dopants often involves optically active compounds with multiple asymmetric carbons. google.com
Given that "this compound" is a racemic mixture, its resolution into individual enantiomers would be a necessary first step for its application in chiral liquid crystal technologies where a specific handedness is required. The separated enantiomers could then be derivatized to create novel chiral mesogens or dopants. The combination of the chiral sec-amyl group and the 4-methyl-phenol core could lead to materials with unique mesophase behavior and electro-optical properties.
Table 2: Examples of Chiral Phenol Derivatives in Liquid Crystal Research
| Chiral Source/Derivative | Liquid Crystal Phase(s) | Application/Key Finding |
| (-)-Menthone derived chiral building block attached to phenols | SmA, SmC, N, Blue Phases | Demonstrates a synthetic route to new LC materials with various chiral phases. tandfonline.com |
| L-isoleucine derived chiral terminal chain on polyacrylates | SmA | The transitional properties are dependent on the backbone flexibility and chiral chain connectivity. scielo.br |
| Chiral phenol reacted with benzoic acid chloride | SmC (ferroelectric), SmCA* (antiferroelectric) | Resulting four-ring esters show broad temperature ranges for the antiferroelectric phase. mdpi.com |
| (S)-5-octyloxy-2-[{4-(2-methylbuthoxy)-phenylimino}-methyl]-phenol | N/A (used as additive) | Increased charge carrier mobility in bulk-heterojunction solar cells. researchgate.net |
| Optically active compounds with multiple asymmetric carbons | Nematic (as dopant) | Designed as chiral dopants with high helical twisting power for nematic liquid crystals. google.com |
Integration of Alkylphenol Motifs in Advanced Functional Materials Design
The inherent properties of phenolic compounds, such as their ability to participate in hydrogen bonding, metal chelation, and polymerization, make them valuable building blocks for the creation of advanced functional materials. researchgate.netunimelb.edu.au By incorporating alkylphenol motifs into larger molecular architectures or polymer backbones, it is possible to impart specific functionalities, including antioxidant, antimicrobial, and adhesive properties. nih.govchemsec.org
Phenolic resins, which are traditionally produced from the condensation of phenols with formaldehyde, represent a classic example of functional materials derived from phenolic precursors. acs.org The properties of these resins can be tailored by the choice of the starting phenol. The incorporation of long-chain alkylphenols, for instance, can be used to produce thermoplastic elastomers and fire-retardant materials. chemsec.org Alkylphenols are also used as building blocks for antioxidants that are added to polymers to prevent degradation. dic-global.com
A more contemporary approach involves the precise design of functional materials by leveraging the rich chemistry of phenols. researchgate.netnih.gov For example, catechol and polyphenol chemistry has been employed to design materials with self-healing capabilities and underwater adhesion. nih.gov By functionalizing polymeric materials with phenolic compounds, initially inert materials can be endowed with the unique properties of the phenolic moieties. nih.gov
The development of functional polymers through the copolymerization of olefins with monomers containing sterically hindered phenol groups is a promising strategy for creating materials with enhanced stability. researchgate.net This approach directly integrates the antioxidant functionality into the polymer backbone. Similarly, polyurethane coatings have been developed from biomass-derived alkylphenol polyols, offering a greener alternative to petroleum-based materials for applications such as corrosion protection. mdpi.com
In the field of separation science, functional polymers coated on membranes have been used for the selective extraction of alkylphenols from environmental samples. nih.govdphen1.com While this application focuses on the removal of alkylphenols, the underlying principle of using functional polymers with an affinity for these structures could be reversed for other purposes, such as in sensor development.
The sterically hindered nature of "this compound" makes it a candidate for incorporation into polymers as a stabilizing agent against thermal and oxidative degradation. Its structure is analogous to other sterically hindered phenols that are used commercially as antioxidants. google.com The integration of this motif into a polymer chain could offer long-term stability without the issue of additive leaching.
Table 3: Applications of Alkylphenol Motifs in Functional Materials
| Material Type | Alkylphenol Function | Example Application |
| Phenolic Resins | Building block | Adhesives, coatings, composites. acs.org |
| Alkylphenol Polysulfides | Antioxidant, tackifier, vulcanizing agent | Rubber industry. arkema.com |
| Functionalized Polymers | Antioxidant, stabilizer | Polymers with enhanced thermo-oxidative stability. researchgate.netnih.gov |
| Polyurethane Coatings | Polyol precursor | Corrosion protection. mdpi.com |
| Functional Coatings | Adhesive, antimicrobial | Self-healing materials, underwater adhesives, antimicrobial surfaces. nih.gov |
Emerging Research Directions and Future Perspectives in 4 Methyl 2 1 Methylbutyl Phenol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Strategies
A significant thrust in modern organic synthesis is the development of processes that are both environmentally benign and efficient in their use of atoms. colab.ws This paradigm is particularly relevant to the synthesis of alkylphenols like 4-Methyl-2-(1-methylbutyl)phenol.
Future strategies are expected to pivot away from classical methods that often involve harsh conditions and stoichiometric reagents, towards catalytic and more atom-economical approaches. Key areas of development include:
C-H Bond Functionalization: Direct C-H functionalization is a powerful tool for creating complex molecules efficiently. sciengine.com Research into ruthenium-catalyzed C-H bond functionalization has shown promise for the atom- and step-economical synthesis of m-alkylphenols. acs.orgscience.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing waste. One reported method utilizes a ruthenium catalyst to directly alkylate phenol (B47542) derivatives with sec/tert-alkyl bromides. acs.org
Photocatalysis: Visible-light photocatalysis offers a green and sustainable pathway for organic transformations. researchgate.net Methods for the photocatalytic oxidation of para-alkyl phenols to selectively synthesize 4-hydroperoxy-2,5-cyclohexadienones have been developed, demonstrating the potential of light-driven, dearomative oxidation. researchgate.net
Use of Green Oxidants: The use of molecular oxygen as a natural, inexpensive, and environmentally friendly oxidant is highly desirable. sciengine.com An efficient method for the oxidative de-aromatization of multi-alkyl phenols to p-quinols using molecular oxygen at room temperature has been reported. sciengine.com Isotopic labeling experiments confirmed that the oxygen atom incorporated into the product originates from molecular oxygen. sciengine.com
One-Pot Multi-Component Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation (a "one-pot" reaction) significantly improves efficiency and reduces waste. researchgate.net The development of one-pot, multi-component reactions, often catalyzed by simple and non-toxic substances like L-proline, represents a key direction for the green synthesis of complex molecules derived from phenolic structures. researchgate.netderpharmachemica.com
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Potential Advantage for Alkylphenol Synthesis |
| Ruthenium-Catalyzed C-H Alkylation | Direct functionalization of the aromatic ring; High atom economy. acs.org | Ruthenium complex. acs.org | Step-economical route to meta-alkylated phenols. acs.org |
| Photocatalytic Oxidation | Uses visible light; Dearomative oxidation. researchgate.net | Photosensitizers (e.g., Rose Bengal). researchgate.net | Access to oxidized alkylphenol motifs under mild conditions. researchgate.net |
| Aerobic Oxidation | Uses molecular oxygen as the oxidant; Mild reaction conditions. sciengine.com | Cesium Hydroxide (CsOH). sciengine.com | Environmentally friendly synthesis of p-quinols. sciengine.com |
| One-Pot Multi-Component Synthesis | Multiple bond formations in a single step; Operational simplicity. researchgate.net | L-Proline. researchgate.net | Rapid and efficient assembly of complex derivative structures. researchgate.netderpharmachemica.com |
Advanced Mechanistic Probes and Integrated Computational-Experimental Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The integration of advanced experimental techniques with high-level computational chemistry is becoming an indispensable tool in the study of alkylphenol reactivity. frontiersin.org
Mechanistic Studies: Detailed kinetic and mechanistic investigations provide valuable insights into reaction pathways. aip.org For instance, in ruthenium-catalyzed C-H coupling reactions, deuterium (B1214612) isotope effect studies (kH/kD) can help elucidate the rate-determining step. acs.org Mechanistic studies on the Ru-catalyzed alkylation of phenols have suggested the involvement of radical processes and a six-membered ruthenacycle complex as the active catalytic species. acs.org
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful for studying ground state geometries, reaction intermediates, and transition states. open.ac.uktandfonline.com These in silico approaches can predict molecular properties like vibrational frequencies, NMR chemical shifts, and electronic transitions, which can then be correlated with experimental data. tandfonline.com For example, calculations have been used to show that substitution at the para-position to the hydroxyl group of certain phenols is preferred due to the higher stability of the resulting intermediates. open.ac.uk
Integrated Approaches: The synergy between experiment and theory provides a comprehensive picture of chemical processes. mdpi.com This combined approach can involve using transient-absorption spectroscopy to observe reaction intermediates directly, while DFT calculations support the proposed mechanism and explain observed selectivities. aip.org Such integrated studies are essential for understanding complex reaction networks, including identifying unproductive pathways that may limit reaction yield. aip.org
| Approach | Technique/Method | Information Gained | Example Application |
| Experimental Probes | Isotope Labeling/Deuterium Effect | Elucidation of reaction pathways and rate-determining steps. sciengine.comacs.org | Studying Ru-catalyzed C-H coupling of phenols. acs.org |
| Transient-Absorption Spectroscopy (TAS) | Direct observation of short-lived reaction intermediates. aip.org | Investigating photoredox reaction mechanisms. aip.org | |
| Computational Probes | Density Functional Theory (DFT) | Calculation of molecular structures, energies, and properties of intermediates and transition states. tandfonline.com | Studying the selectivity of lactamomethylation of alkylphenols. open.ac.uk |
| Molecular Dynamics (MD) Simulations | Studying pre-polymerization mixtures and polymer-ligand interactions. mdpi.com | Designing molecularly imprinted polymers. mdpi.com | |
| Integrated Approach | Combined Spectroscopic and DFT Studies | Detailed, validated reaction mechanisms and understanding of selectivity. aip.org | Mapping productive and unproductive pathways in photoredox catalysis. aip.org |
Exploration of Novel Reactivity and Unprecedented Functionalization Patterns
Research is actively pushing the boundaries of how alkylphenols can be modified, seeking to install functional groups at positions that are difficult to access through traditional electrophilic aromatic substitution. This exploration opens doors to new molecular architectures and functionalities.
Distal C-H Functionalization: While functionalization typically occurs at the ortho and para positions relative to the activating hydroxyl group, new catalytic systems are enabling unprecedented regioselectivity. Palladium(II) catalysis, for example, has been used for the meta-C-H olefination of electron-rich phenol derivatives, a transformation that is orthogonal to classical reactivity patterns. acs.org
Site-Selective C-H Insertion: Gold-catalyzed reactions have enabled the direct and highly site-selective C-H bond insertion of phenols with diazo compounds. researchgate.net This method provides an unprecedented route to para-functionalized phenols, avoiding the more common O-H insertion pathway. researchgate.net
Biocatalytic Oxidation: Harnessing the power of enzymes offers a unique approach to selective functionalization. A chemomimetic biocatalytic system derived from Corynebacterium glutamicum has been developed for the selective and controllable oxidation of aliphatic C–H bonds in p- and m-alkylated phenols. pnas.org This overcomes significant challenges in chemo- and regioselectivity faced by traditional chemical oxidants. pnas.org
Cross-Dehydrogenative Coupling: Modern strategies like the Minisci-type cross-dehydrogenative coupling reaction allow for the direct formation of C-C bonds by linking two different C-H bonds. researchgate.net Applying such principles to alkylphenol chemistry could provide novel pathways for derivatization under metal-free conditions. researchgate.net
Design Principles for New Materials Incorporating Alkylphenol Scaffolds
The structural features of this compound—a hydrophobic alkyl chain, a reactive phenolic hydroxyl group, and an aromatic core—make it an attractive building block for new materials. ontosight.ai The principles of materials science and tissue engineering are guiding the design of advanced materials based on such phenolic scaffolds. nih.gov
Polymer and Resin Synthesis: Alkylphenols are established precursors in the production of resins and plastics. ontosight.ainih.gov Future work will likely focus on creating specialty polymers where the alkylphenol unit is incorporated to impart specific properties, such as enhanced thermal stability, mechanical strength, or resistance to degradation. nih.govchemimpex.com
Scaffold Design for Advanced Applications: In fields like tissue engineering, scaffolds provide a three-dimensional architecture to support cell growth. nih.gov While not yet applied specifically with this compound, the design principles are transferable. The goal is to create scaffolds with optimal porosity, biocompatibility, and mechanical properties that match the target application. fiveable.me The alkylphenol moiety could be used to tune the hydrophobicity and surface chemistry of polymer scaffolds, influencing cell adhesion and proliferation. nih.govpsu.edu
Functional Materials: The phenolic hydroxyl group is a handle for further chemical modification, allowing the alkylphenol scaffold to be integrated into more complex functional materials. This could include developing new adhesives, coatings, or emulsifiers by leveraging the unique combination of aromatic, hydroxyl, and alkyl functionalities. nih.govchemimpex.com The development of materials with tailored properties relies on understanding how the molecular structure of the building block, like an alkylphenol, influences the macroscopic properties of the final material. dtic.mil
Q & A
Advanced Research Question
- LC-MS/MS : Offers high sensitivity (LOD < 1 ng/mL) in complex samples like plant extracts or serum. Use C18 columns with methanol/water gradients.
- GC-MS with Derivatization : Trimethylsilyl (TMS) derivatization improves volatility for phenolic compounds.
- Validation : Include internal standards (e.g., deuterated analogs) and matrix-matched calibration curves to address ion suppression/enhancement .
How can molecular docking predict the bioactivity of this compound against enzyme targets like α-glucosidase?
Advanced Research Question
- Docking Workflow : Use software (AutoDock Vina) to simulate ligand-enzyme interactions. The compound’s phenolic hydroxyl and alkyl groups may form hydrogen bonds or hydrophobic interactions with active-site residues (e.g., ASP349 in α-glucosidase).
- Validation : Compare binding energies (ΔG) with known inhibitors. Studies on structurally similar phenols (e.g., 4-methyl-2-(2,4,4-trimethylpentan-2-yl) phenol) show binding energies < -7.0 kcal/mol correlate with inhibitory activity .
What extraction protocols are effective for isolating this compound from natural sources?
Basic Research Question
- Solvent Selection : Ethyl acetate or methanol for polar-nonpolar fractionation.
- Liquid-Liquid Extraction (LLE) : Use methyl isobutyl ketone (MIBK)-water systems at 25–50°C, optimized via NRTL thermodynamic models to predict phase equilibria .
- Post-Extraction : Rotary evaporation under reduced pressure (40–60°C) followed by SPE (C18 cartridges) for desalting.
How can in vitro assays evaluate the antioxidant potential of this compound?
Advanced Research Question
- DPPH Assay : Measure radical scavenging (IC₅₀ < 500 µg/mL indicates high activity). Adjust pH to 6.0–7.0 to stabilize phenolic protons.
- FRAP Assay : Quantify Fe³⁺ reduction; correlate results with total phenolic content (Folin-Ciocalteu method). Aqueous extracts of related phenols show IC₅₀ ~400–450 µg/mL .
How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Basic Research Question
- Experimental Replication : Use standardized OECD guidelines for logP determination (shake-flask/HPLC methods).
- Computational Tools : Employ QSAR models (e.g., EPI Suite) to predict logP and compare with experimental data.
- Environmental Data : Cross-reference EPA-reported values for regulatory consistency (e.g., 4-(1-methylbutyl)phenol under TSCA reporting) .
What environmental monitoring challenges exist for this compound, and how are they addressed?
Advanced Research Question
- Detection Limits : GC-MS with electron capture detection (ECD) improves sensitivity for trace environmental residues.
- Sample Preservation : Acidify water samples (pH 2) to prevent degradation.
- Regulatory Compliance : Follow EPA TSCA guidelines for reporting thresholds and analytical validation .
What role does this compound play in protein interaction studies?
Advanced Research Question
- Folin-Ciocalteu Adaptation : Modify the Lowry assay by substituting the compound as a phenolic standard. Optimize reaction time (30 min at 50°C) to avoid interference from reducing sugars .
- Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips to measure binding kinetics (ka/kd).
How can researchers validate the stability of this compound under varying storage conditions?
Basic Research Question
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : Use amber vials to prevent photodegradation (UV irradiation studies show <5% degradation after 48h).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
